Impurity C of Calcitriol Impurity C of Calcitriol One of the impurities of Calcitriol, which has been found to be effective in increasing calcium absorbtion in kidneys and blood.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196334
InChI: InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1
SMILES: CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O
Molecular Formula: C35H49N3O5
Molecular Weight: 591.8 g/mol

Impurity C of Calcitriol

CAS No.:

Cat. No.: VC0196334

Molecular Formula: C35H49N3O5

Molecular Weight: 591.8 g/mol

* For research use only. Not for human or veterinary use.

Impurity C of Calcitriol -

Specification

Molecular Formula C35H49N3O5
Molecular Weight 591.8 g/mol
IUPAC Name (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
Standard InChI InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1
Standard InChI Key AYDPRRXRNSGAGP-ZBKKTSFSSA-N
Isomeric SMILES CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O
SMILES CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O
Canonical SMILES CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O
Appearance White to Off-White Solid
Melting Point >130 °C (dec.)

Introduction

Chemical Identity and Structure

Basic Information

Impurity C of Calcitriol has been well-characterized through various analytical techniques. The following table summarizes its key identifying information:

ParameterValue
Chemical Name(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
Common NameImpurity C of Calcitriol
Alternative NamesTriazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct
CAS Number86307-44-0
Molecular FormulaC35H49N3O5
Molecular Weight591.79 g/mol

Structural Notation

The compound's structural representation is crucial for understanding its chemical behavior and relationship to calcitriol. It can be described using the following notations:

Notation TypeRepresentation
IUPAC Name(4aR,6aR,7R,9aR,11S)-11-[(3S,5R)-3,5-dihydroxy-2-methyl-1-cyclohexen-1-yl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f] triazolo[1,2-a]cinnoline-1,3(2H)-dione
SMILESCC1=C(CC@HO)[C@@H]2C=C3[C@@H]4CCC@@HC@HCCCC(C)(C)O
InChIInChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1
InChIKeyAYDPRRXRNSGAGP-ZBKKTSFSSA-N

Physical and Chemical Properties

Physical Characteristics

Impurity C of Calcitriol exists as a white to off-white solid under standard conditions . Its physical properties have been documented through various analytical techniques as summarized below:

PropertyValueMethod/Reference
AppearanceWhite to off-white solidVisual inspection
Purity99.84%HPLC analysis
Spectral AnalysisStructure confirmed1H NMR spectroscopy and LCMS

Computed Properties

Computational methods have been used to predict various physicochemical properties of Impurity C of Calcitriol:

PropertyValueComputation Method
XLogP34.4Computed by XLogP3 3.0
Hydrogen Bond Donor Count3Computed by Cactvs
Hydrogen Bond Acceptor Count5Computed by Cactvs
Rotatable Bond Count7Computed by Cactvs
Topological Polar Surface Area105 ŲComputed by Cactvs
Heavy Atom Count43Computed by PubChem
Defined Atom Stereocenter Count6Computed by PubChem
Undefined Atom Stereocenter Count2Computed by PubChem

Relation to Calcitriol

Overview of Calcitriol

To understand Impurity C, it is essential to first comprehend calcitriol's structure and function. Calcitriol (1,25-dihydroxycholecalciferol) is the hormonally active form of vitamin D, produced in the body through series of conversion steps from 7-dehydrocholesterol upon exposure to UV light . Its molecular formula is C27H44O3 with a molecular weight of 416.64 g/mol .

Calcitriol plays crucial roles in:

  • Calcium homeostasis

  • Bone metabolism

  • Immune system modulation

  • Cell differentiation and proliferation control

Formation and Structural Relationship

Impurity C of Calcitriol is specifically characterized as a triazoline adduct of pre-calcitriol . Based on its structure and name, it appears to be formed during the synthesis of calcitriol, potentially through the reaction of pre-calcitriol with a triazoline-containing reagent (likely 4-phenyl-1,2,4-triazoline-3,5-dione, or PTAD) . This reaction creates the distinctive triazoline moiety present in Impurity C but absent in calcitriol itself.

The relationship between the two compounds is evident when comparing their structures:

  • Calcitriol: C27H44O3 (416.64 g/mol)

  • Impurity C of Calcitriol: C35H49N3O5 (591.79 g/mol)

The additional atoms in Impurity C correspond to the triazoline adduct formation, which significantly alters the three-dimensional structure and potentially the biological activity compared to calcitriol .

Analytical Characterization

Identification Methods

Several analytical techniques are employed for the identification and characterization of Impurity C of Calcitriol:

Analytical TechniqueApplicationInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessmentQuantitative purity determination
Liquid Chromatography-Mass Spectrometry (LCMS)Structural confirmationMolecular weight and fragmentation pattern
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationAtomic connectivity and configuration
Infrared SpectroscopyFunctional group identificationCharacteristic absorption bands

Applications and Significance

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